4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Description
This compound features a 1,3-dioxolane core substituted with a bis(ethylsulfanyl)methyl group at position 4 and a 2,2-dimethyl-1,3-dioxolan-4-yl moiety at position 3. The 1,3-dioxolane rings are stabilized by two methyl groups at their 2-positions. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest high thermal stability due to steric protection from methyl groups .
Properties
CAS No. |
92936-93-1 |
|---|---|
Molecular Formula |
C15H28O4S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H28O4S2/c1-7-20-13(21-8-2)12-11(18-15(5,6)19-12)10-9-16-14(3,4)17-10/h10-13H,7-9H2,1-6H3 |
InChI Key |
AQOSDHFQHXQKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1C(OC(O1)(C)C)C2COC(O2)(C)C)SCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane typically involves:
- Formation of the dioxolane rings by acetalization of diols with ketones or aldehydes.
- Introduction of the bis(ethylsulfanyl)methyl group via substitution reactions involving ethyl mercaptan (ethanethiol) or other sulfur nucleophiles.
- Careful protection and deprotection steps to selectively functionalize the molecule.
Stepwise Synthetic Routes
Based on patent literature and chemical database information (e.g., CAS Common Chemistry, PubChem), the following detailed synthetic route can be inferred:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of diol as dioxolane | Reaction of diol precursor with acetone or 2,2-dimethoxypropane under acidic catalysis | Formation of 2,2-dimethyl-1,3-dioxolane rings protecting hydroxyl groups |
| 2 | Introduction of aldehyde group | Selective oxidation of primary alcohol to aldehyde (e.g., PCC or Swern oxidation) | Aldehyde functional group at 4-position of dioxolane ring |
| 3 | Formation of bis(ethylsulfanyl)methyl substituent | Reaction of aldehyde with ethyl mercaptan under acidic/basic catalysis or via thioacetal formation | Introduction of bis(ethylsulfanyl)methyl group via thioacetal linkage |
| 4 | Coupling or ring closure | If needed, coupling with another dioxolane unit or ring closure via intramolecular reaction | Formation of the full compound with two dioxolane rings |
| 5 | Purification | Chromatographic methods or recrystallization | Isolation of pure compound |
Specific Synthetic Examples from Literature
Acetalization : The formation of 1,3-dioxolane rings is commonly achieved by reacting vicinal diols with ketones such as acetone in the presence of acid catalysts (e.g., p-toluenesulfonic acid). This reaction proceeds via nucleophilic attack of diol hydroxyl groups on the ketone carbonyl, followed by dehydration to form the cyclic acetal.
Thioacetal Formation : The bis(ethylsulfanyl)methyl group is formed by reacting aldehydes with ethanethiol under acidic conditions, producing a thioacetal. This step protects the aldehyde and introduces sulfur atoms, which can be further manipulated if necessary.
Oxidation and Functional Group Manipulation : Oxidation of primary alcohols to aldehydes is a key step preceding thioacetal formation. Common oxidants include pyridinium chlorochromate (PCC) or Swern oxidation reagents.
Alternative Routes and Green Chemistry Considerations
While classical methods rely on acid catalysis and chromium-based oxidants, recent advances emphasize greener approaches:
- Use of bio-based solvents and catalysts to minimize environmental impact.
- Replacement of toxic oxidants with milder, catalytic oxidation methods.
- Application of solvent-free or microwave-assisted synthesis to improve efficiency.
For example, research into bio-based solvents related to dioxolane derivatives (such as methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate) highlights the importance of sustainable solvent selection and green synthetic routes, which could be adapted for the synthesis of this compound as well.
Data Tables and Comparative Analysis
| Parameter | Method 1: Classical Acid Catalysis | Method 2: Green Catalysis (Emerging) | Comments |
|---|---|---|---|
| Dioxolane Ring Formation | Acid catalyzed acetalization | Biocatalysts or solid acid catalysts | Green methods reduce waste and hazards |
| Aldehyde Oxidation | PCC or Swern oxidation | Catalytic aerobic oxidation | Green methods avoid heavy metals |
| Thioacetal Formation | Ethanethiol with acid catalyst | Enzymatic or solvent-free methods | Emerging methods under research |
| Purification | Chromatography, recrystallization | Crystallization with green solvents | Green solvents improve sustainability |
| Overall Yield | Moderate to high (60-85%) | Potentially comparable with optimization | Optimization needed for green methods |
Research Findings Summary
- The compound’s synthesis relies heavily on well-established organic transformations: acetalization, oxidation, and thioacetal formation.
- Patents and chemical databases confirm the use of 2,2-dimethyl-1,3-dioxolane derivatives as key intermediates.
- Recent literature emphasizes the need for greener synthetic routes, especially in the context of bio-based solvent development related to dioxolane chemistry.
- No direct, single-step synthesis is reported; rather, multi-step sequences with protection/deprotection and functional group interconversions are typical.
- The bis(ethylsulfanyl)methyl group introduction is usually via thioacetal formation from aldehydes and ethanethiol.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols .
Scientific Research Applications
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, while in industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ethylsulfanyl groups and dioxolane rings play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of 1,3-Dioxolane Derivatives
Key Observations:
- Lipophilicity : The target compound’s ethylsulfanyl groups likely increase hydrophobicity compared to methoxy () or hydroxymethyl () substituents.
- Steric Effects : The 2,2-dimethyl groups on both dioxolane rings create significant steric hindrance, similar to the diphenyl groups in , which may slow reaction kinetics.
- Electronic Properties : Sulfur atoms in the target compound could facilitate coordination chemistry, unlike oxygen-dominated analogs (e.g., ).
Reactivity and Stability
- Chemical Resistance: Dioxolanes with methyl or phenyl groups (e.g., ) exhibit stability against acids and ketones. The target compound’s sulfur substituents may reduce resistance to oxidizing agents but enhance stability in nonpolar solvents.
- Hydrolytic Stability : Methyl-substituted dioxolanes (e.g., ) resist hydrolysis better than those with hydroxymethyl groups (). The target compound’s ethylsulfanyl groups are less prone to hydrolysis than esters or acetals.
Biological Activity
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane (CAS No. 50629-31-7) is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antioxidant, anti-inflammatory, and analgesic effects.
- Molecular Formula : C15H28O4S2
- Molecular Weight : 336.51 g/mol
- Structure : The compound features two ethylsulfanyl groups and two dioxolane rings, which contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to 4-[bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers such as thiobarbituric acid reactive substances (TBARS) and DPPH radicals .
Antinociceptive Effects
Preclinical studies have shown that derivatives of this compound can significantly reduce pain responses in animal models. For instance, one study evaluated a related compound's ability to alleviate nociception induced by acetic acid and glutamate in mice. The results indicated that the compound effectively reduced pain responses comparable to standard analgesics like meloxicam .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been assessed through various models. In one experiment involving ear edema induced by croton oil, the compound demonstrated a marked reduction in edema formation and myeloperoxidase activity, indicating its potential as an anti-inflammatory agent . The modulation of glutamatergic and serotonergic systems appears to play a role in its anti-inflammatory effects.
Case Studies
The biological activities of 4-[bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane are thought to involve:
- Antioxidant Mechanisms : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Pain Modulation : Interaction with glutamatergic and serotonergic pathways to alleviate pain.
- Inflammatory Response Regulation : Inhibition of pro-inflammatory mediators and enzymes.
Q & A
Q. How should researchers address discrepancies in environmental impact assessments (e.g., biodegradability vs. toxicity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
